Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It contains a pyrazole ring, an amino group, and an ester functionality. The cyclopropylamino group adds structural complexity.
Methyl 2-(cyclopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate: CH3−C(O)−NH−CH(CH3)−NH−C(CH2CH2COOCH3)−CH3
Preparation Methods
- One synthetic route involves the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . The reaction provides either C–H alkenylation products or indazole products.
- Industrial production methods may vary, but this Rh(III)-catalyzed approach offers a straightforward way for laboratory-scale synthesis.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups (e.g., alcohols, amines, or esters).
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and applications in organic synthesis.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors or ligands).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory or antitumor effects).
Industry: Evaluate its use in fine chemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
- Further studies are needed to elucidate the precise pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole-containing molecules, such as 1H-pyrazole derivatives or ester-functionalized compounds.
Uniqueness: Highlight its cyclopropylamino group and the specific combination of functional groups.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-(cyclopropylamino)-3-(3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-10(11(15)16-2)12-9-3-4-9/h5-6,9-10,12H,3-4,7H2,1-2H3 |
InChI Key |
WMEFFHXGMQYLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C(=O)OC)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.